molecular formula C7H14N2O3S B2355886 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One CAS No. 1342578-40-8

1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One

Cat. No.: B2355886
CAS No.: 1342578-40-8
M. Wt: 206.26
InChI Key: WGERBPBMMIAXAM-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One is a chemical compound with the molecular formula C7H15N3O2S. It is a white crystalline powder commonly used in medical, environmental, and industrial research

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One has the molecular formula C7H15N3O2S. It primarily targets Poly (ADP-Ribose) Polymerase (PARP) , inhibiting its catalytic activity. This inhibition affects the DNA repair pathway, leading to the accumulation of DNA damage and cell death, particularly in cancer cells such as human estrogen receptor-positive breast cancer cells.

Medicinal Chemistry

The compound is being investigated for its therapeutic properties:

  • Cancer Treatment : Its ability to inhibit PARP makes it a candidate for cancer therapies, especially in tumors with defective DNA repair mechanisms. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and cervical cancers .
  • Antimycobacterial Activity : Research indicates that derivatives of this compound exhibit activity against mycobacterial strains, suggesting potential applications in treating tuberculosis .

Biological Studies

The compound is utilized in biological research to understand molecular interactions and pathways:

  • Cell Viability Studies : The effects of this compound on cell viability have been assessed using assays like MTT, demonstrating its cytotoxic effects against cancer cells .
  • Mechanistic Studies : It serves as a tool to study the role of PARP in cellular processes, contributing to the understanding of cancer biology and treatment strategies.

Industrial Applications

In industrial settings, this compound is used for:

  • Synthesis of Other Compounds : It acts as an intermediate in the synthesis of various organic compounds, facilitating the development of new materials and pharmaceuticals.
  • Chemical Reactions : The compound undergoes oxidation and reduction reactions, making it useful in synthetic organic chemistry.

Case Study 1: Cancer Cell Line Testing

A study evaluated the cytotoxicity of this compound on multiple cancer cell lines using the MTT assay. Results indicated significant cell death in estrogen receptor-positive breast cancer cells at concentrations as low as 0.99 μM, highlighting its potential as a therapeutic agent .

Case Study 2: Antimycobacterial Activity

Research focused on synthesizing derivatives of this compound revealed promising results against mycobacterial strains. The synthesized compounds demonstrated effective inhibition of bacterial growth, suggesting their utility in developing new treatments for tuberculosis .

Comparison with Similar Compounds

  • 1-[4-(Methylsulfonyl)-1-piperazinyl]ethanone
  • 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol

Comparison: 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biological Activity

1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperazine ring substituted with a methylsulfonyl group and an ethanone moiety, which are critical for its biological properties. The general structure can be represented as:

C7H14N2O2S\text{C}_7\text{H}_{14}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant inhibitory effects against various pathogens, particularly Mycobacterium tuberculosis. The mechanism involves the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in nucleotide synthesis crucial for the survival of the bacteria .

Table 1: Inhibitory Effects on M. tuberculosis

CompoundIC50 (µM)MIC90 (µM)Mechanism of Action
This compoundTBDTBDInhibition of IMPDH
Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone1530Inhibition of IMPDH

Anticancer Activity

In studies involving breast cancer cells, derivatives of piperazine compounds have shown promising results in inhibiting cell viability. For instance, compounds structurally related to this compound demonstrated significant inhibition of PARP1 activity, leading to increased apoptosis in cancer cells .

Table 2: Anticancer Activity Against Breast Cancer Cells

CompoundIC50 (µM)Mechanism of Action
Compound 5a18PARP1 inhibition
Compound 5e57.3PARP1 inhibition

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring and sulfonyl group have been shown to significantly affect both antimicrobial and anticancer activities.

Key Findings:

  • Modification of the piperazine ring : Alterations such as adding methyl groups or changing the length of substituents can lead to loss or enhancement of activity.
  • Sulfonamide group : The presence and position of the sulfonamide group are critical for maintaining effective binding to target enzymes like IMPDH.

Study on Tuberculosis Treatment

A recent study evaluated the efficacy of various analogues of this compound against drug-resistant strains of M. tuberculosis. The findings revealed that certain modifications led to increased potency and selectivity towards bacterial cells while minimizing toxicity to mammalian cells .

Study on Cancer Cell Lines

Another investigation focused on the effects of piperazine derivatives on human breast cancer cell lines. The results indicated that compounds targeting PARP enzymes could enhance cell death through apoptosis pathways, suggesting potential therapeutic applications in oncology .

Properties

IUPAC Name

1-(4-methylsulfonylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGERBPBMMIAXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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